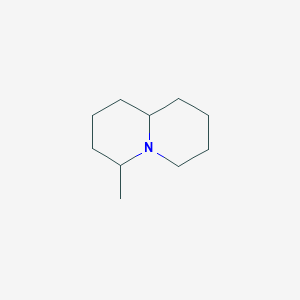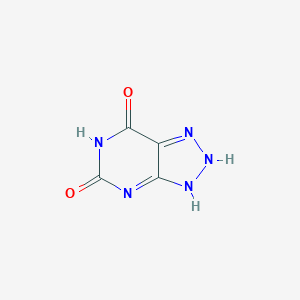
4-Methylquinolizidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylquinolizidine is a heterocyclic organic compound that is widely used in scientific research. This compound has a unique structure and possesses several interesting properties that make it an ideal candidate for a variety of applications. In
科学的研究の応用
Synthesis and Stereochemistry
Synthesis Techniques : The synthesis of 4-methylquinolizidine has been revisited to establish the purity of the compounds used in earlier work. A new synthesis method for the cis-fused methiodide of quinolizidine has been developed, providing insights into the stereochemical course of quaternization of 1-methylquinolizidines (Schofield & Wells, 1965).
Stereochemistry and Magnetic Resonance : Studies on the stereochemistry of quinolizidines, including this compound, have been conducted. These studies involve examining the correlations between stereochemistry and C-13 magnetic resonance chemical shifts (Sugiura & Sasaki, 1976).
Chemical Properties and Applications
Electrochemical Fluorination : Research on electrochemical fluorination of this compound has led to the synthesis of various amine stereoisomers. This process is significant for understanding the chemical properties and potential applications of fluorinated quinolizidines (Inoue et al., 1988).
13C Chemical Shift Studies : Investigations into the 13C chemical shifts of methylquinolizidines, including this compound, have been conducted. These studies provide valuable information for the understanding of chemical structures and reactivity (Lalonde & Donvito, 1974).
Biological and Pharmacological Research
Alkaloids in Ants and Frogs : Research has identified the presence of a 4-methyl-6-propylquinolizidine alkaloid in both ants and frogs, indicating the potential biological significance of these compounds (Jones et al., 1999).
Antispasmodic Agents : Studies on the synthesis and anticholinergic activity of quinolizidine derivatives, including this compound, provide insights into their potential use as antispasmodic agents (Koshinaka et al., 1979).
特性
CAS番号 |
1196-40-3 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3 |
InChIキー |
NVAZQVKYKZTHQP-UHFFFAOYSA-N |
SMILES |
CC1CCCC2N1CCCC2 |
正規SMILES |
CC1CCCC2N1CCCC2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)






![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)




